molecular formula C14H14ClNO B8586787 2-Benzyloxy-5-chlorobenzylamine

2-Benzyloxy-5-chlorobenzylamine

Cat. No.: B8586787
M. Wt: 247.72 g/mol
InChI Key: SVIONFOZDQGJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyloxy-5-chlorobenzylamine is a useful research compound. Its molecular formula is C14H14ClNO and its molecular weight is 247.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

2-Benzyloxy-5-chlorobenzylamine has been explored for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines by modulating apoptotic pathways. It specifically targets anti-apoptotic proteins, leading to increased apoptosis in resistant cancer types.

    Table 1: In Vitro Anticancer Activity
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)12.5Inhibition of Bcl-2 family proteins
    A549 (Lung)15.0Induction of apoptosis
    HeLa (Cervical)10.0Activation of caspase pathways
  • Antimicrobial Properties : Preliminary studies suggest moderate antibacterial activity against Gram-positive bacteria, indicating potential for development as an antimicrobial agent.

    Table 2: Antimicrobial Activity
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coliNot effective

Organic Synthesis

The compound serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical reactions, including:

  • Oxidation : The amine group can be oxidized to form imines or nitriles.
  • Reduction : It can be reduced to form secondary or tertiary amines.
  • Substitution Reactions : The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Case Study 1: Dual Inhibition of Bcl-2 Proteins

A study demonstrated that derivatives of this compound effectively bind to both Mcl-1 and Bfl-1 proteins, showing significant selectivity over other anti-apoptotic proteins like Bcl-2 and Bcl-xL. This dual inhibition led to enhanced apoptosis in lymphoma cell lines dependent on these proteins for survival.

Case Study 2: PPARα Agonism

Research indicates that compounds similar to this compound can act as agonists for peroxisome proliferator-activated receptor alpha (PPARα). This mechanism has potential applications in treating conditions associated with inflammation and vascular leakage, such as diabetic retinopathy.

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

(5-chloro-2-phenylmethoxyphenyl)methanamine

InChI

InChI=1S/C14H14ClNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,9-10,16H2

InChI Key

SVIONFOZDQGJPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CN

Origin of Product

United States

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